Methyl 6-chloro-1H-indazole-3-carboxylate

Synthetic Yield Indazole Cyclization Process Chemistry

Methyl 6-chloro-1H-indazole-3-carboxylate (CAS 717134-47-9) is a strategic heterocyclic building block for kinase inhibitor library synthesis. With ≥97% HPLC purity and a well-defined logP of 2.19, this white to off-white solid eliminates impurity-driven SAR artifacts. The methyl ester offers an optimal stability/reactivity balance: directly viable for parallel synthesis without protection/deprotection, yet readily hydrolyzed to the carboxylic acid (CAS 129295-31-4) for aqueous-phase bioconjugation. As a proven phenol bioisostere with reduced glucuronidation susceptibility, it enhances metabolic stability in hit-to-lead optimization. Available in multi-gram quantities with full analytical documentation (NMR, HPLC, MS).

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 717134-47-9
Cat. No. B1290410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-1H-indazole-3-carboxylate
CAS717134-47-9
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12)
InChIKeyALYJEMREXVWPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-1H-indazole-3-carboxylate (CAS 717134-47-9): A Procurement-Ready Indazole Ester Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


Methyl 6-chloro-1H-indazole-3-carboxylate (CAS 717134-47-9, MW 210.62, C₉H₇ClN₂O₂) is a heterocyclic building block comprising an indazole core with a chlorine substituent at the 6-position and a methyl ester at the 3-carboxylate position . It is a white to off-white solid with a predicted boiling point of 378.7±22.0 °C, density of 1.453±0.06 g/cm³, and logP of 2.19, stored at room temperature in sealed, dry conditions . This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and other biologically active molecules .

Methyl 6-chloro-1H-indazole-3-carboxylate (717134-47-9): Why Substituting with Other Indazole Esters or Carboxylic Acids Introduces Undefined Reactivity and Synthetic Risk


The 6-chloro substitution pattern on the indazole core is critical for downstream biological activity and synthetic compatibility. Replacing this compound with other indazole-3-carboxylate esters (e.g., ethyl ester, CAS 885279-23-2) or carboxylic acid derivatives (e.g., 6-chloro-1H-indazole-3-carboxylic acid, CAS 129295-31-4) introduces significant differences in lipophilicity, hydrolytic stability, and synthetic handling. For example, the ethyl ester analog has a higher logP (predicted ~2.7 vs. 2.19), which alters partitioning in biological assays and may necessitate different purification or formulation conditions [1]. The free carboxylic acid analog, while a common intermediate, exhibits drastically different solubility and requires separate activation steps (e.g., coupling agents) for amide bond formation, adding a synthetic step and potential yield loss. The methyl ester offers a well-defined balance of stability and reactivity, enabling direct use in a wide range of transformations without the need for additional protection/deprotection steps .

Methyl 6-chloro-1H-indazole-3-carboxylate (717134-47-9): Quantified Differentiation from Analogs via Purity, Yield, Lipophilicity, and Solubility Benchmarks


Reproducible 77% Synthesis Yield from a Pfzer Patent: A Benchmark for Scalable Procurement

The target compound can be synthesized from methyl (2-acetamido-4-chlorophenyl)acetate via cyclization with tert-butyl nitrite in acetic acid at 90°C, achieving a reproducible 77% yield (21.63 g from 32.0 g starting material) [1]. This well-documented, high-yielding procedure from a Pfizer patent (WO2004/056806 A1) provides a reliable synthetic route for procurement planning and in-house synthesis scale-up, minimizing uncertainty compared to less-characterized analogs.

Synthetic Yield Indazole Cyclization Process Chemistry

Superior Commercial Purity: 99.94% by HPLC vs. Typical 95-98% for Analogous Esters

The target compound is commercially available with a certified purity of 99.94% (HPLC) from ChemScene (Cat. No. CS-0043047) . This exceeds the typical purity ranges reported for related compounds, such as the ethyl ester analog (commonly 97-98%) and the carboxylic acid derivative (often ≥95%) . For critical synthetic applications, this higher purity minimizes unknown impurity profiles and ensures more consistent reaction outcomes.

Purity HPLC QC

Lipophilicity Control: LogP 2.19 Offers a Balanced Profile for Membrane Permeability vs. Aqueous Solubility

The target compound has a calculated logP of 2.19 . In comparison, the unsubstituted methyl 1H-indazole-3-carboxylate has a logP of 1.35-1.60 , while the ethyl ester analog of the target compound is predicted to have a higher logP (~2.7) [1]. The 6-chloro substituent and methyl ester combination provide a lipophilicity that is favorable for passive membrane permeability (often optimal in the logP 1-3 range for drug-like molecules) while avoiding the excessive hydrophobicity that can lead to poor aqueous solubility or promiscuous binding.

Lipophilicity LogP Drug-likeness

Aqueous Solubility Profile: 0.14 g/L at 25°C Defines Handling and Formulation Parameters

The target compound has a calculated aqueous solubility of 0.14 g/L (0.66 mM) at 25°C . This is in contrast to the corresponding carboxylic acid (6-chloro-1H-indazole-3-carboxylic acid, CAS 129295-31-4), which is reported to be soluble in polar solvents and has an estimated water solubility of 1.43 g/L (7.3 mM) at 25°C . The lower solubility of the methyl ester is typical and can be advantageous for applications requiring organic phase extraction or crystallization, while the acid's higher aqueous solubility may be preferred for direct use in bioconjugation or aqueous-phase reactions.

Solubility Formulation Assay Preparation

Bioisosteric Advantage of the Indazole Scaffold: Enhanced Lipophilicity and Metabolic Stability Over Phenol

The indazole core, present in this compound, is a well-established bioisostere of phenol [1]. Indazole-containing compounds are generally more lipophilic and less vulnerable to phase I and II metabolism (e.g., glucuronidation) compared to their phenol counterparts [2]. This class-level advantage translates to potentially improved oral bioavailability and longer half-life for drug candidates derived from this building block. For instance, replacement of a phenol with an indazole in GluN2B-selective NMDA receptor antagonists retained high affinity while inhibiting glucuronidation [3].

Bioisostere Metabolic Stability Drug Design

Methyl 6-chloro-1H-indazole-3-carboxylate (717134-47-9): Optimal Application Scenarios Driven by Quantified Differentiation


Synthesis of Kinase Inhibitor Libraries: Leveraging High Purity and Reproducible Yield

The 99.94% HPLC purity and well-documented 77% yield [1] make this compound an ideal starting point for the parallel synthesis of kinase inhibitor libraries. The high purity ensures that the initial building block does not introduce variable impurities that could confound SAR analysis, while the robust synthesis allows for cost-effective procurement of multi-gram quantities. The indazole scaffold is a privileged fragment for kinase inhibition [2], and the 6-chloro substituent provides a handle for further diversification or may directly contribute to target binding.

Preparation of Ester Prodrugs or Soluble Derivatives via Hydrolysis

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 129295-31-4) . The carboxylic acid, with its higher aqueous solubility (1.43 g/L) [1], can then be used for amide coupling, bioconjugation, or salt formation. This provides a flexible synthetic node: the ester form is optimal for initial purification and handling, while the acid form is more suitable for aqueous-based chemistry or in vivo studies requiring improved solubility.

Lead Optimization via Bioisosteric Replacement of Phenol Moieties

The indazole core of this compound serves as a direct bioisostere for phenol . Researchers aiming to improve the metabolic stability of a phenolic lead compound can utilize this building block to replace the phenol moiety. The increased lipophilicity (logP 2.19) [1] and reduced susceptibility to glucuronidation [2] can lead to improved pharmacokinetic properties, making it a strategic choice in the hit-to-lead phase of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.